

# Leelamine: A Powerful Tool for Investigating Lipid Metabolism in Cancer

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Compound of Interest		
Compound Name:	Leelamine	
Cat. No.:	B024195	Get Quote

**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Leelamine**, a lipophilic diterpene amine derived from the bark of pine trees, has emerged as a significant tool for investigating the intricate relationship between lipid metabolism and cancer progression.[1][2] Its unique lysosomotropic properties and ability to disrupt intracellular cholesterol trafficking make it a valuable pharmacological agent for studying cancer cell biology and for the development of novel therapeutic strategies.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing **leelamine** to probe lipid metabolism in cancer research.

**Leelamine**'s primary mechanism of action involves its accumulation in acidic organelles, particularly lysosomes.[4][5] This accumulation leads to the inhibition of Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes.[6] The resulting blockade of cholesterol transport triggers a cascade of cellular events, including the disruption of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[2][7][8]

## **Data Presentation**



The following tables summarize the quantitative effects of **leelamine** on various cancer cell lines, providing a clear comparison of its efficacy.

Table 1: In Vitro Efficacy of Leelamine on Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Effect
UACC 903	Melanoma	~2	72	Inhibition of cell survival[9]
1205 Lu	Melanoma	~2	72	Inhibition of cell survival[9]
22Rv1	Prostate Cancer	2.5 - 5	24	Decrease in neutral lipid droplets[10]
LNCaP	Prostate Cancer	2.5 - 5	24	Decrease in neutral lipid droplets[10]
PC-3	Prostate Cancer	2.5 - 5	24	Decrease in neutral lipid droplets[10]
MDA-MB-231	Breast Cancer	0.1 - 1	24	No significant decrease in viability[11]
MCF-7	Breast Cancer	0.1 - 1	24	No significant decrease in viability[11]
SK-BR-3	Breast Cancer	0.1 - 1	24	No significant decrease in viability[11]
BT-474	Breast Cancer	0.1 - 1	24	No significant decrease in viability[11]



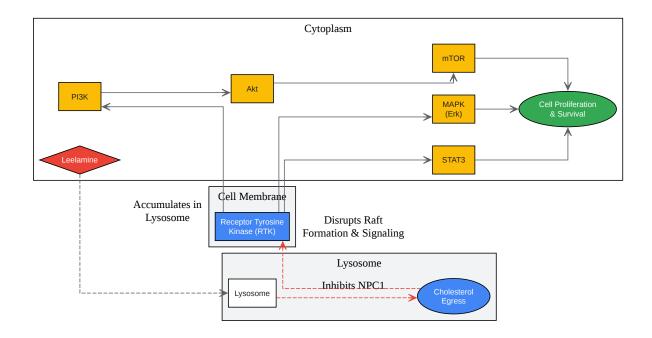
Table 2: Leelamine's Impact on Cellular Processes

Cell Line	Concentration (µM)	Duration (h)	Cellular Process	Quantitative Effect
UACC 903	3	3-24	PI3K/Akt Pathway	Decreased phosphorylation of Akt[9]
UACC 903	3	3-24	MAPK Pathway	Decreased phosphorylation of Erk[9]
UACC 903	3	12-24	STAT3 Pathway	Decreased phosphorylation of Stat3[9]
UACC 903	3	Not Specified	Endocytosis	68% decrease in endocytosis-positive cells[4]
UACC 903	5	Not Specified	Endocytosis	88% decrease in endocytosis-positive cells[4]
22Rv1 Xenografts	Not Specified	Not Specified	Lipogenesis	Significant decrease in ATP citrate lyase and SREBP1 protein expression[12]

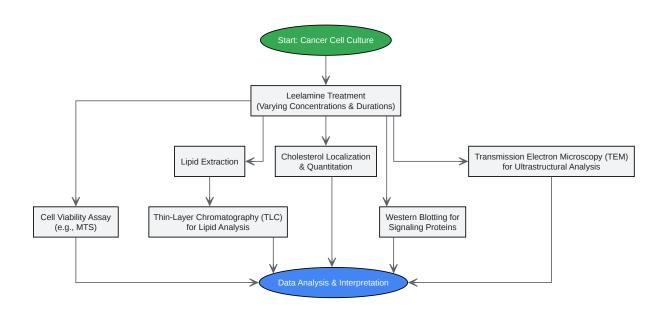
# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by **leelamine** and a general workflow for investigating its effects.









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